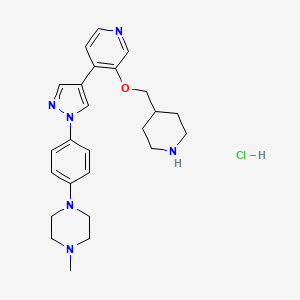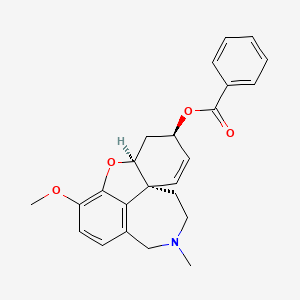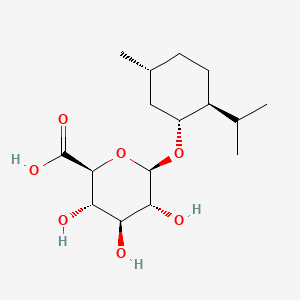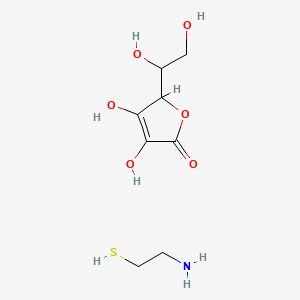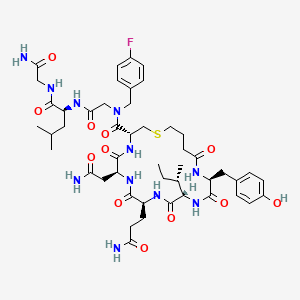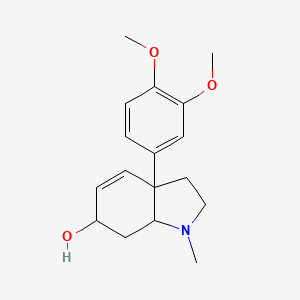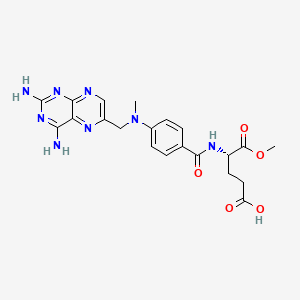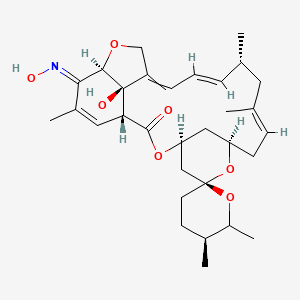
Milbemycin A3 5-oxime
Overview
Description
Milbemycin A3 oxime is a semi-synthetic macrocyclic lactone derived from milbemycin A3. It is a minor component (approximately 30%) of the commercial product milbemycin oxime, which is widely used for treating endo- and exo-parasite infections . Milbemycin A3 oxime, like other milbemycins and avermectins, acts by opening glutamate-sensitive chloride channels in neurons of invertebrates, leading to paralysis by hyperpolarization of these cells .
Mechanism of Action
Target of Action
Milbemycin A3 5-oxime, also known as UNII-053YPP1I9C, is a broad-spectrum parasiticide that exhibits excellent efficacy against both internal and external parasites, particularly nematodes and arthropods . Its primary targets are the glutamate-sensitive chloride channels in the neurons and myocytes of invertebrates . These channels play a crucial role in the transmission of nerve signals .
Mode of Action
This compound works by binding to specific high-affinity sites on the target parasite cells . This binding affects the permeability of the cell membrane to chloride ions (Cl-) . The compound enhances the permeability of the nerve membrane to chloride ions by opening glutamate-gated chloride channels . This action prevents the transmission of nerve signals, leading to hyperpolarization of these cells and blocking of signal transfer .
Biochemical Pathways
The biosynthesis of milbemycins involves the formation of starter units acetyl-CoA or propionyl-CoA, the elongation of the polyketide chain with seven malonyl-CoA and five methylmalonyl-CoA to starter units by four giant polyketide synthases . This is followed by spiroketal and furan ring formation, and post-modification including oxidation, reduction, and methylation to form the final milbemycin components .
Pharmacokinetics
The pharmacokinetic characteristics of this compound were evaluated in dogs following oral administration. The absorption of the compound was rapid, providing the minimum effective dose of 0.5 mg/kg . The time to reach maximum plasma concentration (tmax) for this compound was 1-2 hours . The terminal plasma half-life (t1/2) was determined to be 1.6 ± 0.4 days, and the oral bioavailability was 80.5% for this compound . The volume of distribution (Vd) for this compound was approximately 2.7 L/kg, indicating widespread distribution throughout the body .
Result of Action
The interaction of this compound with its targets ultimately results in neuro-paralysis, causing the muscle cells to lose their ability to contract, leading to the death of the parasites . This unique mechanism of action, coupled with its broad-spectrum activity, makes it a valuable tool in the control and prevention of parasitic infestations in both animals and humans .
Action Environment
The production of this compound is carried out by Streptomyces species, including Streptomyces hygroscopicus, Streptomyces griseochromogenes, Streptomyces cyaneogriseus, Streptomyces nanchanggensis, and Streptomyces bingchenggensis . The environmental factors such as temperature, pH, and nutrient availability can influence the production of the compound
Biochemical Analysis
Biochemical Properties
Milbemycin A3 5-oxime plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It is known to interact with the gamma-aminobutyric acid (GABA) receptor and glutamate-gated chloride channels in invertebrates . These interactions lead to an increase in chloride ion permeability, causing hyperpolarization of the nerve cells and ultimately resulting in paralysis and death of the target organisms . Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of chitin, further contributing to its insecticidal properties .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In invertebrate nerve cells, it disrupts normal cell function by increasing chloride ion permeability through its interaction with GABA and glutamate-gated chloride channels . This disruption affects cell signaling pathways, leading to paralysis and death of the target organisms . In addition, this compound has been observed to influence gene expression related to chitin biosynthesis, further enhancing its insecticidal activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It binds to the GABA receptor and glutamate-gated chloride channels in invertebrates, increasing chloride ion permeability and causing hyperpolarization of nerve cells . This hyperpolarization inhibits normal nerve signal transmission, leading to paralysis and death of the target organisms . Furthermore, this compound inhibits enzymes involved in chitin biosynthesis, disrupting the formation of the exoskeleton in insects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in invertebrates, where it continues to disrupt nerve signal transmission and chitin biosynthesis . These long-term effects contribute to its sustained insecticidal and anthelmintic activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively targets and eliminates invertebrate pests without causing significant adverse effects . At higher doses, toxic effects can be observed, including neurotoxicity and disruption of normal cellular processes . Threshold effects have been identified, where a minimum effective dose is required to achieve the desired insecticidal or anthelmintic activity . Careful dosage optimization is essential to maximize efficacy while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its biosynthesis and degradation. It interacts with enzymes such as polyketide synthases and tailoring enzymes involved in its biosynthetic pathway . Additionally, this compound can influence metabolic flux and metabolite levels in target organisms by inhibiting enzymes involved in chitin biosynthesis . These interactions contribute to its overall insecticidal and anthelmintic activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, enhancing its efficacy . The compound’s distribution is influenced by its chemical properties, including its lipophilicity and ability to cross cell membranes . Understanding these transport and distribution mechanisms is crucial for optimizing its use in various applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. It is often directed to nerve cells in invertebrates, where it interacts with GABA receptors and glutamate-gated chloride channels . Targeting signals and post-translational modifications may play a role in directing this compound to these specific compartments . This precise localization is critical for its effectiveness as an insecticidal and anthelmintic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Milbemycin A3 oxime is prepared by the oxidation and oximation of milbemycin A3. The process involves extracting milbemycin A3 from a fermentation liquor, performing preliminary purification, and oxidizing it with an oxidant such as chromic anhydride (CrO3) to form 5-oxomilbemycin A3 . This intermediate is then subjected to oximation to produce milbemycin A3 oxime .
Industrial Production Methods: The industrial production of high-purity milbemycin oxime involves several steps:
- Extracting milbemycin A3 and milbemycin A4 from a fermentation liquor.
- Performing preliminary purification.
- Oxidizing with an oxidant low in oxidizing activity.
- Performing silica gel chromatography to increase the content of milbemycin A3 ketone and milbemycin A4 ketone.
- Naturally crystallizing during concentration.
- Performing oximation.
- Performing resin chromatography to adjust the ratio of milbemycin A3 oxime to milbemycin A4 oxime and increase product purity .
Chemical Reactions Analysis
Types of Reactions: Milbemycin A3 oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromic anhydride (CrO3) is commonly used as an oxidant to convert milbemycin A3 to 5-oxomilbemycin A3.
Oximation: Hydroxylamine is used to convert 5-oxomilbemycin A3 to milbemycin A3 oxime.
Major Products:
Oxidation: 5-oxomilbemycin A3.
Oximation: Milbemycin A3 oxime.
Scientific Research Applications
Milbemycin A3 oxime has a broad range of applications in scientific research:
Chemistry: It is used as a model compound for studying macrocyclic lactones and their derivatives.
Biology: It is employed in research on parasitic infections and the development of antiparasitic agents.
Medicine: Milbemycin A3 oxime is used in veterinary medicine to treat parasitic infections in animals.
Industry: It is utilized in the production of commercial antiparasitic products.
Comparison with Similar Compounds
Milbemycin A3 oxime is structurally and chemically related to other milbemycins and avermectins. Some similar compounds include:
Milbemycin A4 oxime: Another component of the commercial product milbemycin oxime.
Avermectin B1: A structurally related compound with similar anthelmintic and insecticidal activities.
Ivermectin: A semi-synthetic derivative of avermectin B1, widely used as an antiparasitic agent.
Uniqueness: Milbemycin A3 oxime is unique due to its specific mechanism of action involving glutamate-gated chloride channels and its broad-spectrum antiparasitic activity .
Properties
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43NO7/c1-18-7-6-8-23-17-36-28-27(32-35)21(4)14-26(31(23,28)34)29(33)37-25-15-24(10-9-19(2)13-18)39-30(16-25)12-11-20(3)22(5)38-30/h6-9,14,18,20,22,24-26,28,34-35H,10-13,15-17H2,1-5H3/b7-6+,19-9+,23-8+,32-27?/t18-,20-,22+,24+,25-,26-,28+,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBGCWFGLMXRIK-FJZHFHHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)C)OC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=NO)C)C(=O)O3)O)C)\C)O[C@@H]1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114177-14-9 | |
| Record name | Milbemycin A3 5-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114177149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MILBEMYCIN A3 5-OXIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/053YPP1I9C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



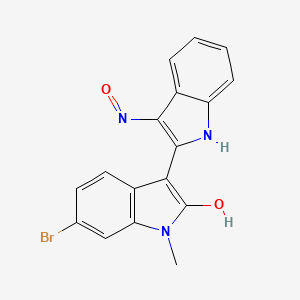
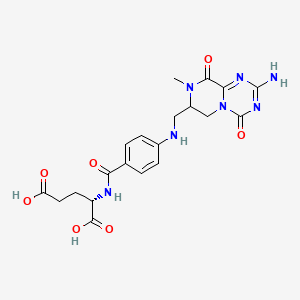
![(E)-3-amino-3-(2-aminophenyl)sulfanyl-2-[3-[hydroxy(pyridin-4-yl)methyl]phenyl]prop-2-enenitrile](/img/structure/B608965.png)
